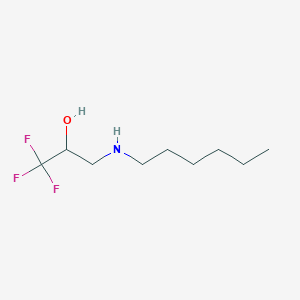
1,1,1-Trifluoro-3-(hexylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(hexylamino)propan-2-ol: is a fluorinated organic compound with the molecular formula C9H18F3NO . This compound is characterized by the presence of trifluoromethyl and hexylamino groups attached to a propanol backbone. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of hexylamine with 1,1,1-trifluoroacetone, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure control, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(hexylamino)propan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate various biological pathways by interacting with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl functionality but different structural properties.
1,1,1-Trifluoro-3-(methylamino)propan-2-ol: Another analog with a methylamino group instead of a hexylamino group.
Uniqueness: 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol is unique due to its specific combination of trifluoromethyl and hexylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C9H18F3NO |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(hexylamino)propan-2-ol |
InChI |
InChI=1S/C9H18F3NO/c1-2-3-4-5-6-13-7-8(14)9(10,11)12/h8,13-14H,2-7H2,1H3 |
InChI Key |
MNWISZLFWYDNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


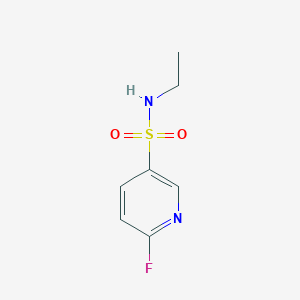
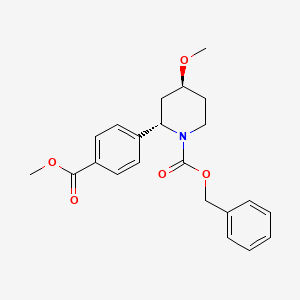
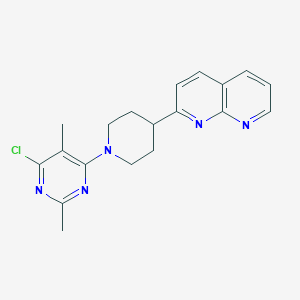
amine](/img/structure/B13331915.png)
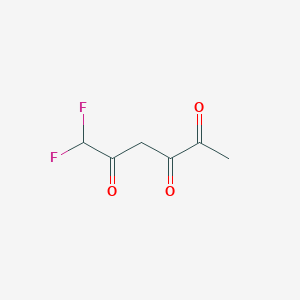

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
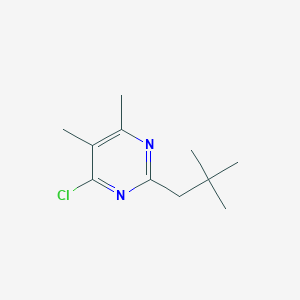
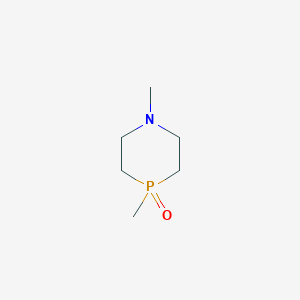
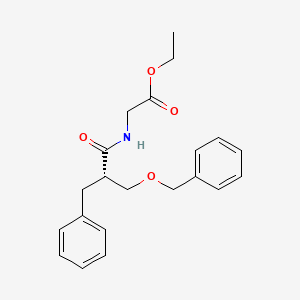
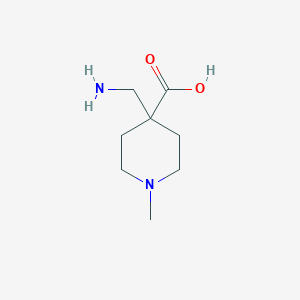
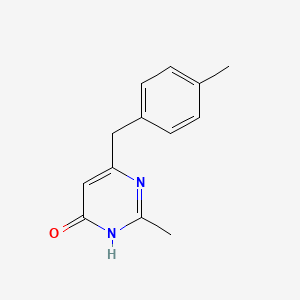
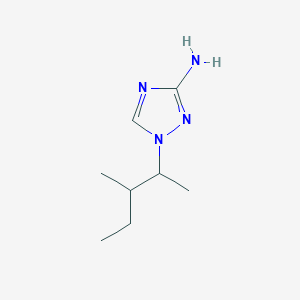
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
